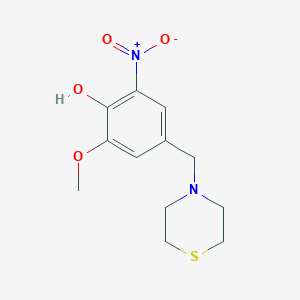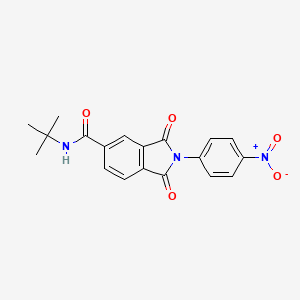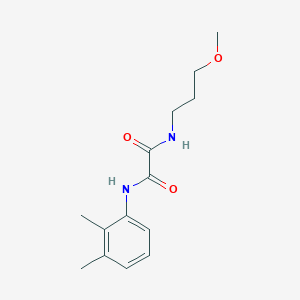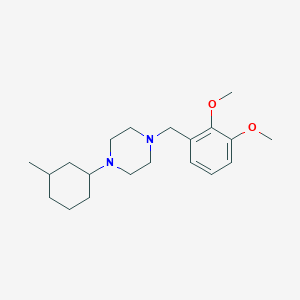![molecular formula C19H16N2O4 B5039708 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5039708.png)
5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid, also known as CAY10585, is a chemical compound that has been widely used in scientific research. It belongs to the class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX enzymes, 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid reduces the production of prostaglandins and thereby reduces inflammation and pain.
Biochemical and Physiological Effects:
5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of cancer cells. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One advantage of using 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid in lab experiments is that it is a well-characterized compound with a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid is that it is a synthetic compound and may not accurately mimic the effects of natural compounds found in the body.
未来方向
There are many future directions for research involving 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid. One area of research is the development of new compounds based on the structure of 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid that have improved efficacy and fewer side effects. Another area of research is the study of the potential use of 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to better understand the biochemical and physiological effects of 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid and its potential use in the treatment of cancer and other diseases.
合成方法
The synthesis of 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid involves the reaction of 5-hydroxy-2-methoxybenzoic acid with 3-methylphenylamine to form an amide intermediate. This intermediate is then reacted with acrylonitrile and a base to form the final product, 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid. The yield of this synthesis method is reported to be around 70%.
科学研究应用
5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has been used in a variety of scientific research applications, including studies on inflammation, cancer, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation. 5-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
5-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-12-4-3-5-15(8-12)21-18(22)14(11-20)9-13-6-7-17(25-2)16(10-13)19(23)24/h3-10H,1-2H3,(H,21,22)(H,23,24)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASHDPLYAFGYRT-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=CC(=C(C=C2)OC)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-2-methoxybenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)
![2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)
![diethyl 5-({[(4-biphenylylcarbonyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5039652.png)

![2,5-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5039665.png)


![N-(4-bromophenyl)-2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetamide](/img/structure/B5039681.png)
![3-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl acetate](/img/structure/B5039689.png)
![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5039700.png)
![methyl 3-({[2-(2-thienyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5039710.png)
![N-(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)-3-methyl-4-nitrobenzamide](/img/structure/B5039723.png)